molecular formula C8H11BrN2O B2837243 4-Bromo-3,5-dimethyl-1-(oxetan-3-yl)pyrazole CAS No. 1783961-40-9

4-Bromo-3,5-dimethyl-1-(oxetan-3-yl)pyrazole

Cat. No.: B2837243
CAS No.: 1783961-40-9
M. Wt: 231.093
InChI Key: AXSCIXPTJGGSEB-UHFFFAOYSA-N
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Description

4-Bromo-3,5-dimethyl-1-(oxetan-3-yl)pyrazole is a chemical compound with a molecular weight of 203.04 . It is a derivative of pyrazole, which is an organic compound with the formula (CH3C)2CHN2H . Pyrazole is one of several isomeric derivatives that contain two methyl substituents .


Synthesis Analysis

The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . A specific example of a synthesis method involves the condensation of acetylacetone and hydrazine to give 3,5-dimethylpyrazole .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms, and an oxetane ring, which is a four-membered heterocycle with one oxygen atom .


Chemical Reactions Analysis

Pyrazole derivatives, including this compound, can undergo various chemical reactions. For instance, 4-Bromopyrazole, a related compound, has been reported to react with titanium tetrachloride to afford binary adducts .

Scientific Research Applications

Synthesis and Chemical Reactivity

Pyrazole derivatives are pivotal in the development of green chemistry, providing efficient routes to synthesize complex molecules. For instance, the synthesis of tetrahydrobenzo(b)pyran derivatives utilizes environmentally friendly catalysts and solvents, underpinning the role of pyrazole-based compounds in sustainable chemistry practices (Jin et al., 2004). Similarly, the versatility of pyrazole derivatives is showcased in the synthesis of N-phenylpyrazole compounds with potent antimicrobial activity, indicating the structural adaptability of pyrazole rings for various functional group incorporations (Farag et al., 2008).

Antimicrobial and Anticancer Properties

Pyrazole derivatives exhibit significant biological activities, including antimicrobial and anticancer properties. The synthesis of new compounds based on pyrazole frameworks has led to the discovery of molecules with interesting antimicrobial properties, especially against pathogenic yeast and moulds, suggesting potential therapeutic applications (Farag et al., 2008). Furthermore, specific pyrazole derivatives have been identified to possess anticancer activity, offering a foundation for the development of new antiproliferative agents targeting various cancer types (Ananda et al., 2017).

Material Science Applications

In the realm of material science, pyrazole derivatives contribute to the development of novel polymers and materials for photovoltaic devices. The synthesis of thieno[3,4-b]pyrazine-based and 2,1,3-benzothiadiazole-based donor−acceptor copolymers highlights the role of pyrazole-containing compounds in enhancing the photovoltaic performance of organic solar cells, demonstrating the compound's utility in renewable energy technologies (Zhou et al., 2010).

Properties

IUPAC Name

4-bromo-3,5-dimethyl-1-(oxetan-3-yl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O/c1-5-8(9)6(2)11(10-5)7-3-12-4-7/h7H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXSCIXPTJGGSEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2COC2)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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